molecular formula C19H17BrO4 B2933595 Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate CAS No. 29113-49-3

Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate

Cat. No. B2933595
CAS RN: 29113-49-3
M. Wt: 389.245
InChI Key: LSYAQULUWRJCCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of molecules containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . The synthesized compounds are characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . The purities of these compounds are verified by reversed-phase HPLC .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve various processes such as free radical bromination, nucleophilic substitution, and oxidation . These reactions often occur at the benzylic position .

Scientific Research Applications

Organic Synthesis and Catalysis

Research has explored the use of similar compounds to Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate in organic synthesis, demonstrating their utility in creating complex molecules:

  • Enantioselective Synthesis : Studies have shown the potential of related compounds in enantioselective synthesis. For example, the reduction of ethyl 2-acetoxy-3-oxobutanoate with immobilized baker’s yeast resulted in a mixture of ethyl 2-acetoxy-3-hydroxybutanoates with high enantiomeric excess, highlighting the importance of such compounds in asymmetric synthesis (Sakai et al., 1986).

  • Novel Compound Synthesis : OxymaPure/DIC method has been utilized for the synthesis of a novel series of α-ketoamide derivatives, showcasing the adaptability of related esters in generating diverse organic molecules with potential pharmaceutical applications (El‐Faham et al., 2013).

Material Science and Catalysis

Research into the applications of compounds like Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate has also extended into the development of new materials and catalysis:

  • Heterocyclic Compound Synthesis : The versatility of similar compounds is further demonstrated in the synthesis of diverse trifluoromethyl heterocycles, indicating their pivotal role in the development of novel materials and catalysts (Honey et al., 2012).

  • Antibacterial Compound Development : The synthesis of novel heterocyclic compounds with expected antibacterial activities from 4-(4-bromophenyl)-4-oxobut-2-enoic acid demonstrates the potential of related compounds in contributing to the development of new antibacterial agents (El-Hashash et al., 2015).

Future Directions

The future directions for research on Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate and similar compounds could involve further exploration of their antimicrobial and antioxidant activities, as well as their potential toxicity . This could lead to the development of novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

properties

IUPAC Name

ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-2-24-19(23)16(18(22)14-6-4-3-5-7-14)12-17(21)13-8-10-15(20)11-9-13/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYAQULUWRJCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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